4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine
Overview
Description
4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine is a complex organic compound characterized by its unique structure, which includes an isoxazole ring, a thiazole ring, and a piperidine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of this compound is the D1 protease in plants . The D1 protease is a carboxyl-terminal processing protease that cleaves the C-terminal extension of the precursor D1 protein (pD1) to form mature D1 protein (mD1). This process is essential for the assembly of the PSII reaction center .
Mode of Action
The compound acts as an inhibitor of the D1 protease . It binds to the D1 protease, preventing it from cleaving the precursor D1 protein. This inhibition disrupts the assembly of the PSII reaction center, which is crucial for photosynthesis .
Biochemical Pathways
The inhibition of the D1 protease affects the photosynthesis pathway in plants. The D1 protein is a core component of the photosystem II (PSII) complex in the thylakoid membrane of chloroplasts. By inhibiting the formation of the mature D1 protein, the compound disrupts the assembly of the PSII complex, thereby affecting the light-dependent reactions of photosynthesis .
Pharmacokinetics
The compound’s molecular weight (32543 g/mol) and structure suggest that it may have good bioavailability
Result of Action
The result of the compound’s action is the disruption of photosynthesis in plants. By inhibiting the D1 protease and preventing the formation of the mature D1 protein, the compound disrupts the assembly of the PSII complex. This disruption affects the light-dependent reactions of photosynthesis, potentially leading to the death of the plant .
Biochemical Analysis
Biochemical Properties
4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine plays a significant role in biochemical reactions. It interacts with enzymes such as D1 protease, which is crucial for the assembly of the PSII reaction center in plants . The compound exhibits competitive inhibition against the native spinach D1 protease, suggesting its potential as an inhibitor for targeting D1 protease in plants . Additionally, it may interact with other proteins and biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with D1 protease affects the assembly of the PSII reaction center, which is essential for photosynthesis in plants . This interaction can lead to changes in cellular function and overall plant health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It competitively inhibits D1 protease by binding to its active site, preventing the cleavage of the C-terminal extension of the precursor D1 protein (pD1) to form mature D1 protein (mD1) . This inhibition disrupts the assembly of the PSII reaction center, affecting photosynthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its inhibitory activity against D1 protease over extended periods, suggesting its potential for long-term applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits moderate inhibitory activity against D1 protease, while higher doses can lead to toxic or adverse effects . Understanding the dosage thresholds is crucial for optimizing its use in biochemical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of D1 protease affects the metabolic pathways associated with photosynthesis in plants .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are critical for its biochemical activity .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct the compound to specific organelles, influencing its function and effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine typically involves a multi-step process:
Formation of the Isoxazole Ring: The initial step involves the synthesis of the isoxazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thiazole Ring Formation: The next step is the formation of the thiazole ring, which often involves the reaction of a thioamide with a halogenated ketone or aldehyde.
Coupling with Piperidine: The final step involves coupling the thiazole-isoxazole intermediate with piperidine, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine analogs: Compounds with similar structures but different substituents on the isoxazole or thiazole rings.
Isoxazole derivatives: Compounds containing the isoxazole ring, which may exhibit similar biological activities.
Thiazole derivatives: Compounds containing the thiazole ring, known for their diverse biological activities.
Uniqueness
This compound is unique due to its specific combination of the isoxazole, thiazole, and piperidine rings, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
5-methyl-3-phenyl-4-(2-piperidin-4-yl-1,3-thiazol-4-yl)-1,2-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-12-16(17(21-22-12)13-5-3-2-4-6-13)15-11-23-18(20-15)14-7-9-19-10-8-14/h2-6,11,14,19H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNQGLVOXXPGDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=CSC(=N3)C4CCNCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.